molecular formula C7H13NO3 B1500516 (S)-6,6-dimethyl-morpholine-3-carboxylic acid CAS No. 783349-44-0

(S)-6,6-dimethyl-morpholine-3-carboxylic acid

Cat. No. B1500516
CAS RN: 783349-44-0
M. Wt: 159.18 g/mol
InChI Key: GNGXTWQIBWAVCJ-YFKPBYRVSA-N
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Description

(S)-6,6-dimethyl-morpholine-3-carboxylic acid, also known as DCMC, is a chiral building block that has found significant applications in the field of pharmaceuticals and agrochemicals. It is a versatile intermediate that can be used for the synthesis of a wide range of compounds, including chiral amino acids, peptides, and heterocyclic compounds.

Mechanism of Action

The mechanism of action of (S)-6,6-dimethyl-morpholine-3-carboxylic acid is not well understood. However, it is believed to act as a chiral auxiliary in various chemical reactions, enabling the synthesis of chiral compounds with high enantioselectivity.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of (S)-6,6-dimethyl-morpholine-3-carboxylic acid. However, it has been reported to exhibit low toxicity and is considered safe for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (S)-6,6-dimethyl-morpholine-3-carboxylic acid in laboratory experiments is its versatility. It can be used for the synthesis of a wide range of compounds, making it a valuable intermediate for researchers. Additionally, (S)-6,6-dimethyl-morpholine-3-carboxylic acid is relatively easy to synthesize and is commercially available.
One of the limitations of using (S)-6,6-dimethyl-morpholine-3-carboxylic acid is its cost. It is a relatively expensive reagent, which can limit its use in large-scale experiments. Additionally, the synthesis of (S)-6,6-dimethyl-morpholine-3-carboxylic acid requires the use of toxic and hazardous chemicals, which can pose a safety risk to researchers.

Future Directions

There are several future directions for the use of (S)-6,6-dimethyl-morpholine-3-carboxylic acid in scientific research. One potential application is in the synthesis of new antiviral agents, as (S)-6,6-dimethyl-morpholine-3-carboxylic acid has been shown to be a useful building block for the synthesis of Oseltamivir. Additionally, (S)-6,6-dimethyl-morpholine-3-carboxylic acid could be used as a chiral auxiliary in the synthesis of new chiral compounds with potential pharmaceutical applications.
Conclusion
In conclusion, (S)-6,6-dimethyl-morpholine-3-carboxylic acid is a versatile chiral building block that has found applications in the synthesis of various biologically active compounds. Its ease of synthesis and commercial availability make it a valuable intermediate for researchers. While there is limited information available on its biochemical and physiological effects, it is considered safe for use in laboratory experiments. Future research could focus on the synthesis of new compounds using (S)-6,6-dimethyl-morpholine-3-carboxylic acid as a chiral auxiliary, with potential applications in the pharmaceutical industry.

Scientific Research Applications

(S)-6,6-dimethyl-morpholine-3-carboxylic acid has been extensively used in the synthesis of various biologically active compounds. For instance, it has been used as a building block for the synthesis of the antiviral agent Oseltamivir, which is used for the treatment of influenza. (S)-6,6-dimethyl-morpholine-3-carboxylic acid has also been used as a precursor for the synthesis of various chiral amino acids and peptides, which have found applications in the pharmaceutical industry.

properties

IUPAC Name

(3S)-6,6-dimethylmorpholine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-7(2)4-8-5(3-11-7)6(9)10/h5,8H,3-4H2,1-2H3,(H,9,10)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNGXTWQIBWAVCJ-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(CO1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CN[C@@H](CO1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30665242
Record name (3S)-6,6-Dimethylmorpholine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30665242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-6,6-dimethylmorpholine-3-carboxylic acid

CAS RN

783349-44-0
Record name (3S)-6,6-Dimethylmorpholine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30665242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-benzyl-6,6-dimethyl-morpholine-3-carboxylic acid benzyl ester (Intermediate 18, 1.25 g) in 40 ml of 10% AcOH/MeOH (under nitrogen) was added 250 mg of 20% Pd(OH)2 on charcoal. The reaction mixture was purged with hydrogen (balloon) and was stirred at ambient temperature for 72 hrs. To the resulting gray mixture was added 4 ml of water to help dissolution. The catalyst was removed by filtration and the filtrate was concentrated to dryness. The residue was co-evaporated with ethanol (2×) and then triturated with EtOAc. The generated white solid was filtered off and dried under high vacuum to give 559 mg of 6,6-dimethyl-morpholine-3-carboxylic acid (95% yield).
Name
4-benzyl-6,6-dimethyl-morpholine-3-carboxylic acid benzyl ester
Quantity
1.25 g
Type
reactant
Reaction Step One
Name
Intermediate 18
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
AcOH MeOH
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
250 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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